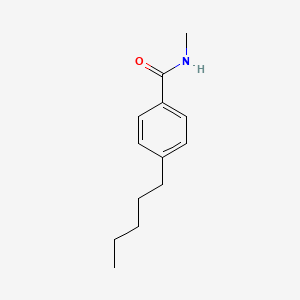

N-methyl-4-pentylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide derivatives are a cornerstone in modern chemical research, with a well-established presence in pharmaceuticals and agrochemicals. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile template for chemical modification. Researchers have extensively explored substitutions on both the benzoyl ring and the amide nitrogen, leading to a vast library of compounds with diverse biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific substitution pattern on the benzamide core is critical in determining the compound's interaction with biological targets.

N-methyl-4-pentylbenzamide fits into this landscape as a disubstituted benzamide, featuring a methyl group on the amide nitrogen (N-methylation) and a pentyl group at the para-position (position 4) of the benzene ring. The 4-pentylbenzamide (B1308617) moiety, in particular, has been incorporated into more complex molecules with potential therapeutic applications, such as ligands for receptors or enzymes. ontosight.ai

Historical Perspectives on Pentylbenzamide Synthesis and Exploration

The synthesis of benzamides is a fundamental transformation in organic chemistry, with early methods often involving the reaction of benzoic acid or its derivatives with amines. A common and enduring method for synthesizing N-substituted benzamides is the reaction of an acyl chloride with a primary or secondary amine. rsc.org

Significance of N-methylation in Benzamide Chemical Space

The introduction of a methyl group onto the amide nitrogen, or N-methylation, is a common and impactful strategy in medicinal chemistry, often referred to as the "magic methyl effect." ontosight.ai This seemingly simple modification can profoundly alter a molecule's biological and physical properties.

N-methylation can influence a compound's:

Solubility: N-methylation can impact a compound's solubility in both aqueous and organic media, which in turn affects its bioavailability.

Metabolic Stability: The N-methyl group can block metabolic pathways that would otherwise lead to the degradation of the parent compound, thereby increasing its half-life in the body.

Potency and Selectivity: By altering the binding interactions with a target protein, N-methylation can enhance the potency and selectivity of a drug candidate.

Numerous synthetic methods have been developed for the N-methylation of amides. ontosight.ai These range from classical methods using methylating agents like methyl iodide to more modern, catalytic approaches. ontosight.ai For instance, cobalt-catalyzed N-methylation of amides using methanol (B129727) as a green methylating agent has been reported. nih.gov The monoselective N-methylation of amides remains an area of active research to avoid the formation of undesired bis-methylated products. ontosight.ai

Current Research Landscape and Emerging Trends for the Compound

Direct and specific research on this compound is limited in the publicly available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 401587-39-1, and its availability from chemical suppliers. bldpharm.comsynquestlabs.com

However, the research landscape for structurally related compounds provides insights into the potential areas of interest for this compound. The 4-pentylbenzamide core is found in molecules investigated for their biological activity. For example, (S)-N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e] ontosight.airsc.orgdiazepin-3-yl)-4-pentyl-benzamide has been explored in the context of medicinal chemistry. ontosight.ai This suggests that the 4-pentylbenzamide moiety may serve as a valuable fragment for designing new bioactive molecules.

Emerging trends in chemical synthesis, such as the development of more efficient and sustainable catalytic methods for C-H bond functionalization and amidation, will undoubtedly impact the future synthesis of compounds like this compound. researchgate.netuva.nl As high-throughput screening and computational methods for drug discovery continue to advance, it is plausible that this compound and its analogs could be identified as hits for various biological targets, leading to a renewed interest in their specific synthesis and biological evaluation.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 401587-39-1 | C13H19NO | 205.30 |

| N-pentylbenzamide | 20308-43-4 | C12H17NO | 191.27 |

Data sourced from nih.govbldpharm.comsynquestlabs.com

Table 2: Spectroscopic Data for a Structurally Similar Compound: 4-ethyl-N-methylbenzamide

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.67 (d, J = 8.0 Hz, 2H), 7.19 (d, J = 8.0 Hz, 2H), 6.47 (br, 1H), 2.97 (d, J = 4.0 Hz, 3H), 2.61 (t, J = 8.0 Hz, 2H), 1.23 (t, J= 7.6 Hz, 3H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 168.3, 144.8, 134.3, 128.2, 127.0, 28.6, 26.8, 15.4 |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-pentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-4-5-6-11-7-9-12(10-8-11)13(15)14-2/h7-10H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZIEBNBMCBXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methyl 4 Pentylbenzamide and Its Analogues

Chemo-selective Amidation Reactions for Benzamide (B126) Scaffold Construction

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like N-methyl-4-pentylbenzamide, this typically involves the reaction of a 4-pentylbenzoic acid derivative with methylamine (B109427).

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures and resulting in the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid is typically activated.

One common strategy is the conversion of the carboxylic acid, 4-pentylbenzoic acid, into a more reactive acyl derivative such as an acyl chloride. For instance, 4-pentylbenzoic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 4-pentylbenzoyl chloride. This highly reactive intermediate can then be treated with methylamine to form this compound. This two-step process is generally high-yielding.

Alternatively, esters of 4-pentylbenzoic acid, such as methyl 4-pentylbenzoate, can be used as precursors. The amidation of esters with amines is a well-established transformation. This reaction can be driven to completion by removing the alcohol byproduct or by using a large excess of the amine. While this method avoids the use of harsh chlorinating agents, it may require more forcing conditions, such as elevated temperatures or the use of a catalyst.

A general reaction scheme for these routes is presented below:

Scheme 1: Synthesis of this compound from 4-pentylbenzoic acid and its methyl ester.

| Precursor | Reagents | Product | Typical Yield (%) |

| 4-Pentylbenzoic acid | 1. SOCl₂ 2. CH₃NH₂ | This compound | 85-95 |

| Methyl 4-pentylbenzoate | CH₃NH₂, Heat | This compound | 70-85 |

To facilitate the direct amidation of 4-pentylbenzoic acid with methylamine under milder conditions, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, allowing for a one-pot synthesis of the amide. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and minimize racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly efficient. They generate an active ester in situ, which readily reacts with the amine.

Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most effective coupling reagents, known for their high reactivity and low rates of side reactions.

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product.

| Coupling Reagent | Additive | Base | Typical Yield (%) |

| DCC | HOBt | DIPEA | 80-90 |

| PyBOP® | - | DIPEA | 90-98 |

| HATU | - | DIPEA | 92-99 |

Alkylation Strategies for N-methyl Group Introduction

The synthesis of this compound can also be approached by first forming the primary amide, 4-pentylbenzamide (B1308617), followed by the introduction of the methyl group onto the nitrogen atom.

The direct N-alkylation of primary amides can sometimes lead to mixtures of mono- and di-alkylated products, as well as O-alkylation. However, several methods have been developed to achieve regioselective N-methylation.

One effective strategy involves the use of a strong base to deprotonate the amide, followed by reaction with a methylating agent. For example, treating 4-pentylbenzamide with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of methyl iodide (CH₃I), can provide the desired N-methylated product.

More recently, methods utilizing quaternary ammonium (B1175870) salts as solid methylating agents have been reported for the monoselective N-methylation of amides. These reagents, such as phenyl trimethylammonium iodide (PhMe₃NI), are considered safer and easier to handle than traditional methylating agents. Similarly, tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been shown to be an effective reagent for the selective N-methylation of amides.

The 4-pentyl substituent on the benzamide ring is a key structural feature. This alkyl chain can be introduced at various stages of the synthesis. A common and efficient method for installing alkyl groups onto an aromatic ring is the Friedel-Crafts acylation, followed by reduction.

For the synthesis of the 4-pentylbenzoic acid precursor, one could start with benzene (B151609) and valeroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would produce 1-phenylpentan-1-one. The ketone can then be reduced to pentylbenzene (B43098) using methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). Finally, the pentylbenzene can be acylated under Friedel-Crafts conditions with oxalyl chloride followed by hydrolysis to yield 4-pentylbenzoic acid. A more direct approach involves the Friedel-Crafts acylation of pentylbenzene with a suitable reagent to introduce the carboxyl group or a precursor.

An alternative, though potentially less direct, route involves the Suzuki or Kumada coupling of a boronic acid or Grignard reagent derived from 1-bromopentane (B41390) with a suitable 4-substituted benzoic acid derivative.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Several green chemistry principles can be applied to the synthesis of this compound.

Solvent-Free Synthesis: Amidation reactions can often be performed under solvent-free conditions. For example, the reaction of a carboxylic acid and an amine can be catalyzed by boric acid under neat conditions with heating. Mechanochemical methods, where mechanical force is used to induce a reaction, also offer a solvent-free alternative.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amidation reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. Microwave-assisted direct amidation of carboxylic acids and amines has been successfully demonstrated, sometimes in the absence of a solvent.

Catalytic Direct Amidation: The development of catalysts that can promote the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents is a key area of green chemistry research. Various metal and non-metal-based catalysts are being explored for this purpose.

Biocatalysis: Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild conditions. These biocatalytic methods are highly selective and environmentally benign.

| Green Approach | Key Features | Potential Application to this compound Synthesis |

| Solvent-Free (Boric Acid) | Uses a non-toxic catalyst, no solvent required, simple work-up. | Direct reaction of 4-pentylbenzoic acid and methylamine. |

| Microwave-Assisted | Rapid reaction times, often higher yields, potential for solvent-free conditions. | Can be applied to both coupling reagent-mediated and direct amidation routes. |

| Mechanochemistry | Solvent-free, energy-efficient. | Grinding 4-pentylbenzoic acid, methylamine, and a catalyst together. |

| Biocatalysis (Lipase) | Mild reaction conditions, high selectivity, biodegradable catalyst. | Enzymatic condensation of 4-pentylbenzoic acid or its ester with methylamine. |

Solvent-Free and Catalytic Systems

Traditional amide bond formation often requires stoichiometric coupling agents and organic solvents, leading to significant waste. researchgate.net Recent research has focused on developing solvent-free and catalytic approaches to circumvent these issues.

One effective green method involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst under solvent-free conditions. scispace.com This process typically involves simple trituration of the reactants followed by direct heating, which is rapid and convenient. researchgate.net The main limitation is that thermolabile compounds may decompose under the required heating conditions. scispace.com

Another approach is the use of NaOtBu-mediation for the direct amidation of unactivated esters with amines. This method can be performed under transition-metal-free and solvent-free conditions at room temperature, often affording amides in good to excellent yields. A key advantage is the environmentally friendly workup procedure that can circumvent the use of organic solvents and chromatography. rsc.org

Methoxysilanes have also emerged as effective coupling agents for solvent-free amide synthesis. This one-pot procedure can be conducted without the exclusion of air and moisture, reacting carboxylic acids and amines to form amides in high yields. The methodology has proven scalable to multigram syntheses. rsc.org

Catalytic systems using iodine-alumina under microwave irradiation have been employed for the solvent-free synthesis of N-substituted benzamides from benzoylthioureas. researchgate.net The reaction proceeds smoothly and gives good to excellent isolated yields of the corresponding benzamide products. researchgate.net

Table 1: Comparison of Selected Solvent-Free and Catalytic Amidation Methods

| Method | Reagents/Catalyst | Conditions | Advantages | Ref. |

|---|---|---|---|---|

| Boric Acid Catalysis | Carboxylic Acid, Urea, Boric Acid | Solvent-free, heating | Simple, quick, green catalyst | scispace.comresearchgate.net |

| Base-Mediation | Ester, Amine, NaOtBu | Solvent-free, room temp. | Transition-metal-free, green workup | rsc.org |

| Silane Coupling | Carboxylic Acid, Amine, Methoxysilane | Solvent-free | Air/moisture tolerant, scalable | rsc.org |

Sustainable Reaction Conditions Optimization

Optimizing reaction conditions for sustainability is a cornerstone of modern synthetic chemistry. A primary focus has been the replacement of volatile and hazardous organic solvents with greener alternatives. Water is a particularly attractive solvent for direct amidation reactions due to its non-toxic and non-flammable nature. nih.gov Amide bond formation has been successfully achieved by coupling inactivated esters with amines in water at elevated temperatures, eliminating the need for metal catalysts or bases. nih.gov

The development of catalytic ester amidation processes has been advanced through systematic screening of bases and solvents. Design of Experiments (DoE) methodology has been used to identify optimized conditions, leading to sustainable protocols. For instance, using a catalytic quantity of potassium phosphate (B84403) with isopropanol (B130326) as a solvent results in highly efficient generation of amides with excellent reaction mass efficiency (RME). acs.org

Furthermore, continuous slurry flow technology represents a cutting-edge approach to scalable and sustainable amide bond formation in water. This technology facilitates solid handling and minimizes the need for organic solvents in both the synthesis and isolation processes, resulting in minimal waste generation. acs.org

Derivatization and Scaffold Modification Strategies

The pharmacological and physicochemical properties of benzamide derivatives can be finely tuned through systematic structural modifications. These strategies include altering substituents on the aromatic ring, modulating the length and branching of alkyl chains, and incorporating heterocyclic systems.

Substituent Effects on Benzene Ring

The nature and position of substituents on the benzamide phenyl ring significantly influence the molecule's properties, such as lipophilicity and biological activity. Structure-activity relationship (SAR) studies have shown that the electronic properties of these substituents are critical. nih.govnih.gov

For example, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative aromatic substituents in the para-position of the benzamide moiety increased potency for the metabotropic glutamate-5 receptor. acs.org Conversely, substituents in the ortho-position were often detrimental to activity. acs.org In other studies, the presence of a chlorine atom or a nitro group on the benzene ring was found to decrease the anti-proliferative activity of certain N-substituted benzamide derivatives. nih.govresearchgate.net

The position of substituents can also have a profound impact. Halogen and alkyl substituents in the 3-position of the benzene ring may only increase apparent lipophilicity by half as much as similar substituents in the 5-position, due to a combination of steric and electronic influences. nih.gov

Table 2: Illustrative Effects of Benzene Ring Substituents on Benzamide Analogues

| Substituent Type | Position | Observed Effect | Context/Target | Ref. |

|---|---|---|---|---|

| Electronegative (e.g., Halogen) | para | Increased potency | mGlu5 Receptor Modulators | acs.org |

| General Substituent | ortho | Detrimental to activity | mGlu5 Receptor Modulators | acs.org |

| Chlorine, Nitro | Any | Decreased anti-proliferative activity | Antitumor Agents | nih.govresearchgate.net |

Modulation of Alkyl Chain Length and Branching

Modification of the alkyl groups, both on the amide nitrogen (N-alkyl) and on the benzene ring (C-alkyl), is a common strategy to optimize molecular properties. In the context of this compound, this would involve varying the N-methyl group to N-ethyl, N-propyl, etc., or altering the 4-pentyl group to other alkyl chains of different lengths or branching patterns.

Varying the N-alkyl substituent directly impacts the steric and electronic environment around the amide bond. For instance, a series of N-alkyl substituted benzimidazoquinazolinones were synthesized to explore the impact of different alkyl groups on the nitrogen atom. nih.gov Such modifications can influence receptor binding, solubility, and metabolic stability.

Similarly, changes to the C-alkyl group on the benzene ring can affect lipophilicity and interactions with biological targets. For N-[(2-pyrrolidinyl)methyl]-substituted benzamides, replacing alkyl groups with ω-fluoroalkyl groups of the same length reduced lipophilicity to a level equivalent to an analogue with one less carbon atom in the chain. nih.gov This demonstrates that not just length, but also the composition of the alkyl chain, is a critical parameter for modulation.

Heterocyclic Ring Incorporations into the Benzamide Core

Numerous examples exist where the benzamide core is fused with or replaced by various heterocyclic systems:

Pyrazoles: Benzamide-based 5-aminopyrazoles have been synthesized and subsequently used as precursors to create fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolotriazines. nih.govacs.org

Quinazolinones: The quinazolinone skeleton, a fused heterocyclic system, is a prominent feature in many biologically active compounds and can be constructed from 2-aminobenzamides. mdpi.com

Benzimidazoles: Benzamide derivatives have been prepared by reacting substituted benzoic acids with heterocyclic amines like piperidine (B6355638) and morpholine. mdpi.com

Thiophenes and Indoles: These heterocyclic rings are common scaffolds in medicinal chemistry and have been incorporated into various pharmacologically active compounds, sometimes in conjunction with an amide functionality. derpharmachemica.com

This strategy allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles, as demonstrated by the synthesis of ring-opened dihydroxybenzamides incorporating a pyridinyl group, which showed potent activity as HSP90 inhibitors. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Boric Acid |

| Sodium tert-butoxide (NaOtBu) |

| N-methyl-4-methylbenzamide |

| N-ethyl-2,4-dihydroxy-5-isopropyl-N-(pyridin-3-yl)benzamide |

| 2-aminobenzamide |

| Piperidine |

| Morpholine |

| Pyrrolidine |

| 5-aminopyrazole |

| Pyrazolo[1,5-a]pyrimidine |

| Pyrazolotriazine |

| Quinazolinone |

| Benzimidazole |

| Thiophene |

| Indole |

| Potassium phosphate |

| Isopropanol |

Spectroscopic and Advanced Analytical Characterization in Research of N Methyl 4 Pentylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous structural assignment for N-methyl-4-pentylbenzamide can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic (pentyl), and N-methyl protons.

The aromatic region is expected to show a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the carbonyl group are deshielded and appear as a doublet around 7.7 ppm, while the two protons meta to the carbonyl group (and ortho to the pentyl group) appear as a doublet at a more upfield position, around 7.2 ppm.

The aliphatic pentyl chain protons produce a series of signals. The methylene (B1212753) group attached directly to the aromatic ring (α-CH₂) is deshielded by the ring and appears as a triplet around 2.6 ppm. The other methylene groups (β, γ, δ) will appear as multiplets in the range of 1.3-1.6 ppm. The terminal methyl group (ε-CH₃) of the pentyl chain is the most shielded, appearing as a triplet around 0.9 ppm.

The N-methyl protons appear as a doublet around 2.9 ppm due to coupling with the amide proton (N-H). A broad singlet corresponding to the amide proton is also expected, typically in the range of 6.0-6.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pentyl-CH₃ (ε) | ~ 0.90 | Triplet (t) | ~ 7.2 |

| Pentyl-CH₂ (β,γ,δ) | ~ 1.30 - 1.65 | Multiplet (m) | - |

| Pentyl-CH₂ (α) | ~ 2.65 | Triplet (t) | ~ 7.5 |

| N-CH₃ | ~ 2.95 | Doublet (d) | ~ 4.8 |

| N-H | ~ 6.20 | Broad Singlet (br s) | - |

| Ar-H (meta to C=O) | ~ 7.25 | Doublet (d) | ~ 8.2 |

| Ar-H (ortho to C=O) | ~ 7.70 | Doublet (d) | ~ 8.2 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The carbonyl carbon of the amide is significantly deshielded and is expected to appear around 168 ppm. The aromatic carbons show distinct signals, with the carbon attached to the carbonyl group (ipso-amide) and the carbon attached to the pentyl group (ipso-pentyl) appearing at approximately 132 ppm and 143 ppm, respectively. The other aromatic carbons (ortho and meta) will resonate in the 127-129 ppm range.

The N-methyl carbon gives a characteristic signal around 27 ppm. The carbons of the pentyl chain are found in the aliphatic region, ranging from the terminal methyl carbon at ~14 ppm to the alpha-methylene carbon at ~36 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pentyl-CH₃ (ε) | ~ 14.1 |

| Pentyl-CH₂ (δ) | ~ 22.6 |

| Pentyl-CH₂ (γ) | ~ 31.2 |

| Pentyl-CH₂ (β) | ~ 31.7 |

| N-CH₃ | ~ 27.0 |

| Pentyl-CH₂ (α) | ~ 36.0 |

| Ar-C (meta to C=O) | ~ 128.8 |

| Ar-C (ortho to C=O) | ~ 127.2 |

| Ar-C (ipso, amide) | ~ 132.5 |

| Ar-C (ipso, pentyl) | ~ 143.5 |

| C=O (Amide) | ~ 168.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. Key correlations would be observed between the adjacent methylene groups of the pentyl chain (α-H with β-H, β-H with γ-H, etc.) and between the ortho and meta aromatic protons, confirming their neighboring positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~2.65 ppm would correlate with the carbon signal at ~36.0 ppm, confirming the assignment of the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are vital for connecting the different fragments of the molecule. Crucial HMBC correlations for this compound would include:

A correlation from the N-methyl protons (~2.95 ppm) to the carbonyl carbon (~168.0 ppm), confirming the N-methyl-amide linkage.

Correlations from the α-CH₂ protons of the pentyl chain (~2.65 ppm) to the ipso- and ortho-carbons of the aromatic ring, linking the alkyl chain to the ring.

Correlations from the ortho-aromatic protons (~7.70 ppm) to the carbonyl carbon (~168.0 ppm), confirming the attachment of the amide group to the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the IR spectrum of this compound is the amide I band, which corresponds to the C=O stretching vibration. For secondary amides like this, this absorption is typically strong and sharp. Due to conjugation with the aromatic ring, the frequency is lower than that of a saturated aliphatic amide. In the solid state, this band is expected to appear in the range of 1640-1660 cm⁻¹. spcmc.ac.in In a dilute solution with a non-polar solvent, where intermolecular hydrogen bonding is minimized, this frequency would shift to a higher wavenumber, typically around 1680-1700 cm⁻¹. spcmc.ac.in Another important band for secondary amides is the Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching. It is found in the region of 1515-1570 cm⁻¹ and is typically strong. spectroscopyonline.com

The IR spectrum also provides clear evidence for the different types of C-H bonds in the molecule.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as a group of weaker absorptions at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the sp³-hybridized carbons in the pentyl chain and the N-methyl group will produce strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Additionally, a distinct N-H stretching vibration for the secondary amide group is expected as a single, sharp peak around 3300-3500 cm⁻¹ in dilute solutions. spcmc.ac.inmasterorganicchemistry.com

Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic | 3010 - 3100 | Weak to Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | Secondary Amide | 1515 - 1570 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation pattern of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass nih.gov.

For this compound, with the chemical formula C₁₃H₁₉NO, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming the elemental composition.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₃H₁₉NO | [M+H]⁺ | 206.15394 |

| [M+Na]⁺ | 228.13588 |

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in predictable ways that reflect its underlying structure wikipedia.orggre.ac.uk. For aromatic amides, a common and dominant fragmentation pathway is the cleavage of the amide (N-CO) bond. unl.ptnih.govrsc.org This process typically results in the formation of a stable, resonance-stabilized acylium cation.

For this compound, the following fragmentation pathways are anticipated:

Alpha-Cleavage (Amide Bond Cleavage): The most probable fragmentation involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would result in the formation of the 4-pentylbenzoyl acylium ion, which would be a prominent peak in the spectrum.

Benzylic Cleavage: Fragmentation of the pentyl side chain, particularly cleavage at the benzylic position (the bond between the first and second carbon of the pentyl group), is also likely. This would lead to the loss of a butyl radical (C₄H₉•) and the formation of a stable benzylic cation.

Alkyl Chain Fragmentation: The straight-chain pentyl group can undergo fragmentation, leading to the sequential loss of smaller alkyl radicals, which would produce a series of peaks separated by 14 mass units (CH₂). libretexts.orglibretexts.org

McLafferty Rearrangement: While less common for aromatic amides compared to aliphatic ones, a McLafferty rearrangement could occur if a gamma-hydrogen on the pentyl chain is accessible to the carbonyl oxygen. wikipedia.orglibretexts.org

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺• | Molecular Ion |

| 176 | [C₁₂H₁₄O]⁺• | Loss of N-methyl group (•NCH₃) |

| 148 | [C₁₀H₁₂O]⁺• | Loss of pentyl group (•C₅H₁₁) via benzylic cleavage |

| 147 | [C₁₀H₁₁O]⁺ | Formation of 4-pentylbenzoyl acylium ion via N-CO cleavage |

X-ray Crystallography for Solid-State Structure Determination

The way molecules arrange themselves in a crystal is governed by intermolecular forces. For this compound, several key interactions would be expected to dictate the crystal packing:

N-H···O Hydrogen Bonding: The secondary amide group (N-H) is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In the crystals of many benzamides and related compounds, these groups form strong intermolecular N-H···O hydrogen bonds, often linking molecules into chains or dimeric structures. iucr.orgmdpi.com

π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, where the rings of adjacent molecules align in either a parallel or offset fashion, further stabilizing the crystal structure.

X-ray crystallography reveals the preferred conformation of a molecule in the solid state.

Amide Planarity: The amide bond (O=C-N) has significant double-bond character, which restricts rotation and enforces a planar geometry for the atoms involved.

Torsional Angles: The conformation of this compound would be defined by the torsional angles between the planar amide group and the phenyl ring. Studies on similar N-methyl aromatic amides show that there can be significant twisting between the aromatic ring and the amide plane. nih.gov

cis/trans Isomerism: Due to the restricted rotation around the C-N amide bond, N-substituted amides can exist as cis or trans conformers. For N-methyl aromatic amides, the cis conformation is often preferred both in solution and in the solid state. nih.gov It is therefore likely that this compound would adopt a predominantly cis conformation in its crystal structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from reaction precursors, byproducts, or other impurities, thereby allowing for its isolation and purity assessment. Both gas and liquid chromatography are suitable methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of moderately polar, non-volatile compounds. A reversed-phase method would be ideal for this compound. This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a gradient mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, this compound can also be analyzed by GC-MS. In this technique, the compound is vaporized and separated on a column (commonly a non-polar or mid-polarity phase like a 5% phenyl polysiloxane) before being detected by a mass spectrometer. nih.govekb.eg GC-MS provides both retention time data for quantification and mass spectra for definitive identification.

Table 3: Summary of Potential Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | UV-Vis (approx. 230-270 nm) or Mass Spectrometry (LC-MS) |

| GC-MS | Capillary Column (e.g., HP-5ms, Rtx-5) | Helium | Mass Spectrometry (EI) |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Helium |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for the analysis of this compound would typically involve a reversed-phase approach, which is well-suited for compounds of its polarity. The primary objective is to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from any potential impurities or matrix components.

Key considerations in the method development for this compound include the selection of an appropriate stationary phase, mobile phase composition, and detector settings. A C18 column is a common initial choice for the stationary phase due to its hydrophobicity, which would provide adequate retention for the nonpolar pentyl group of the molecule. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or acid modifier to ensure consistent ionization and peak shape. For a compound like this compound, a gradient elution may be employed to ensure the timely elution of the analyte while also removing any more strongly retained impurities.

UV detection is generally suitable for benzamides due to the presence of the aromatic ring, which provides strong chromophores. The selection of an appropriate wavelength, typically around the λmax of the compound, is critical for achieving high sensitivity. The method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. While specific methods for this compound are not widely published, the principles of HPLC method development for related N-substituted benzamides are well-established and would be applicable. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Hypothetical) | ~7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule such as this compound, direct GC-MS analysis may be possible, but derivatization is often employed to improve its thermal stability and chromatographic properties. Derivatization can reduce the polarity of the amide group and increase the volatility of the compound, leading to sharper peaks and improved sensitivity.

A common derivatization approach for amides involves silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This process reduces intermolecular hydrogen bonding and makes the molecule more amenable to gas chromatographic separation.

The GC method would involve optimizing the temperature program of the oven to ensure the separation of the derivatized analyte from other components in the sample. The mass spectrometer would then be used for detection and identification. The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show a characteristic fragmentation pattern, including a molecular ion peak and fragment ions corresponding to the loss of specific functional groups. This fragmentation pattern can be used for structural elucidation and confirmation of the analyte's identity. The development of a robust GC-MS method would require careful optimization of both the derivatization reaction and the instrumental parameters.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Derivatization Agent | MSTFA |

Computational and Theoretical Investigations of N Methyl 4 Pentylbenzamide

Molecular Dynamics (MD) Simulations for Conformational Analysis and DynamicsNo molecular dynamics simulations for N-methyl-4-pentylbenzamide have been found in the public domain. As a result, there is no data on its ligand flexibility, rotational barriers, or the effects of solvents on its molecular conformation.

Without primary research data from computational studies specifically targeting this compound, it is impossible to generate the scientifically accurate and detailed content, including data tables, as per the request.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For the derivatives of this compound, a QSAR study would aim to predict their biological activity based on their molecular properties, thereby guiding the synthesis of more potent and selective compounds.

The initial step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of this compound derivatives, a wide range of descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in a molecule.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polar surface area (PSA).

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant descriptors that have the highest correlation with the biological activity, while having low inter-correlation among themselves. This helps in avoiding overfitting and building a robust model.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor | Type | Description |

| Molecular Weight (MW) | Constitutional | The sum of the atomic weights of all atoms in the molecule. |

| LogP | Physicochemical | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Polar Surface Area (PSA) | Physicochemical | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. |

| HOMO Energy | Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Number of Rotatable Bonds | Topological | The count of bonds that allow free rotation, influencing conformational flexibility. |

With the selected descriptors, a mathematical model is developed to predict the biological activity. Common methods for building QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

The developed model must be rigorously validated to ensure its predictive power and robustness. Validation is typically performed through:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.

External Validation: The dataset is split into a training set for model building and a test set for evaluating the model's performance on compounds not used during its development.

A statistically sound QSAR model would have a high correlation coefficient (R²) for the training set and a high predictive R² (R²_pred) for the test set.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In the context of this compound, docking would be used to predict its binding mode within the active site of a biological target, such as a receptor or an enzyme.

The process of predicting the binding mode involves several steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized for its geometry and energy.

Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is identified.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

The output of a docking simulation is a set of "poses," each representing a potential binding mode. These poses are ranked based on a scoring function. The top-ranked pose is considered the most likely binding mode and can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. mdpi.comnih.gov

Scoring functions are mathematical models used to estimate the binding affinity between the ligand and the protein for each predicted pose. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. There are several types of scoring functions:

Force-field-based: These calculate the binding energy based on van der Waals and electrostatic interactions.

Empirical: These are regression-based equations that use terms representing different types of interactions to fit experimental binding affinity data.

Knowledge-based: These derive statistical potentials from a large database of known protein-ligand complexes.

The binding affinity estimated by the scoring function can be used to rank different derivatives of this compound, helping to prioritize compounds for synthesis and experimental testing.

Table 2: Hypothetical Docking Results for this compound Derivatives against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -7.5 | Tyr234, Phe345 | Pi-Pi stacking, Hydrophobic |

| Derivative A | -8.2 | Tyr234, Phe345, Ser123 | Pi-Pi stacking, Hydrophobic, Hydrogen bond |

| Derivative B | -6.9 | Phe345 | Hydrophobic |

| Derivative C | -8.5 | Tyr234, Phe345, Asp120 | Pi-Pi stacking, Hydrophobic, Electrostatic |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific target and elicit a biological response. nih.govdovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be developed based on its structure and predicted binding mode from docking studies. This model would define the spatial arrangement of key chemical features required for activity.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to be active against the same target. nih.govdovepress.com The identified "hits" from virtual screening can then be subjected to molecular docking and further computational analysis before being selected for experimental validation. This approach accelerates the discovery of novel and potent compounds.

Identification of Key Structural Features for Interaction

Molecular modeling and quantum chemical calculations offer a detailed view of the structural and electronic properties of this compound that are critical for its interactions with biological macromolecules. These studies help to elucidate the roles of its distinct chemical moieties: the benzamide (B126) core, the N-methyl group, and the 4-pentyl substituent.

The benzamide portion of the molecule is fundamental for establishing key interactions. The amide group itself is a classic hydrogen bond donor (from the N-H group, though in this compound this is replaced by a methyl group) and a hydrogen bond acceptor (the carbonyl oxygen). Molecular modeling studies on various benzamide derivatives have consistently highlighted the importance of the carbonyl oxygen in forming strong hydrogen bonds with receptor sites rsc.org. The aromatic ring of the benzamide core often engages in hydrophobic and π-stacking interactions with complementary aromatic residues within a binding pocket. The planarity and electronic distribution of this ring are therefore crucial for optimal binding.

The N-methyl group is another significant feature. Its presence eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor, which can be a critical determinant of binding specificity. This substitution also introduces steric bulk around the amide bond, which can influence the molecule's preferred conformation and its ability to fit into a specific binding site. Furthermore, the methyl group can participate in weaker hydrophobic interactions.

The 4-pentyl group, a five-carbon alkyl chain, is arguably one of the most influential substituents for defining the molecule's interaction profile. Its primary role is to engage in hydrophobic interactions within a corresponding hydrophobic pocket of a target protein. The length and linearity of this chain are optimized for fitting into such a pocket, displacing water molecules and leading to a favorable entropic contribution to the binding affinity. Computational studies on other 4-alkylbenzamides suggest that the conformation of this alkyl chain is flexible, allowing it to adapt to the specific shape of the binding site. Quantum chemical calculations can further reveal the electronic effects of the pentyl group on the benzamide ring, although these are generally modest for alkyl substituents researchgate.net.

| Structural Feature | Potential Interaction Type | Significance in Molecular Binding |

|---|---|---|

| Benzamide Core (Aromatic Ring) | Hydrophobic, π-stacking | Provides a rigid scaffold and engages in non-polar interactions with aromatic amino acid residues. |

| Benzamide Core (Carbonyl Oxygen) | Hydrogen Bond Acceptor | Forms strong, directional hydrogen bonds with donor groups in the binding site, crucial for anchoring the molecule. |

| N-Methyl Group | Steric Influence, Hydrophobic | Restricts the conformational freedom around the amide bond and can participate in van der Waals interactions. Prevents the amide from acting as a hydrogen bond donor. |

| 4-Pentyl Group | Hydrophobic | Occupies hydrophobic pockets in the target protein, contributing significantly to binding affinity through the hydrophobic effect. |

Database Screening for Novel Related Scaffolds

Database screening, particularly virtual screening, is a powerful computational technique used to identify new compounds with desired biological activity from large libraries of chemical structures. For this compound, this process can be employed to discover novel scaffolds that mimic its key interaction features while offering different chemical properties, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.

The virtual screening process typically begins with the creation of a pharmacophore model based on the known structural features of this compound that are essential for its activity. A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions. For this compound, a pharmacophore model would likely include a hydrogen bond acceptor feature (for the carbonyl oxygen), a hydrophobic feature (for the aromatic ring), and another distinct hydrophobic feature representing the 4-pentyl chain.

Once a robust pharmacophore model is developed, it is used as a 3D query to search chemical databases, such as ZINC or PubChem, which contain millions of purchasable or synthesizable compounds. The screening software identifies molecules from the database that can adopt a low-energy conformation matching the pharmacophore query.

The hits from the pharmacophore screening are then typically subjected to a more computationally intensive step: molecular docking. In this stage, the identified compounds are "docked" into a model of the target protein's binding site. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity using a scoring function. This allows for the ranking of the hits based on their predicted binding strength and the quality of their interactions with the target.

The top-ranked compounds from the docking calculations are then visually inspected to ensure that they form meaningful interactions with the key residues in the binding site. This process of virtual screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

| Step | Description | Computational Tools/Methods | Outcome |

|---|---|---|---|

| 1. Target & Ligand Preparation | Preparation of the 3D structure of the target protein and the query molecule (this compound). | Molecular modeling software (e.g., Schrödinger Maestro, MOE) | Optimized structures for screening. |

| 2. Pharmacophore Model Generation | Identification of key chemical features of this compound responsible for its activity. | Pharmacophore modeling software (e.g., PHASE, LigandScout) | A 3D query representing essential interaction points. |

| 3. Database Screening | Searching large chemical databases for molecules that match the pharmacophore model. | Virtual screening platforms, chemical databases (ZINC, PubChem) | A subset of "hit" molecules with the desired pharmacophoric features. |

| 4. Molecular Docking | Predicting the binding mode and affinity of the hit molecules within the target's binding site. | Docking software (e.g., AutoDock, Glide, GOLD) | Ranked list of potential lead compounds based on docking scores. |

| 5. Hit Prioritization | Visual inspection and further computational analysis (e.g., molecular dynamics simulations) of the top-ranked hits. | Molecular visualization tools, simulation packages (GROMACS, AMBER) | Selection of a small number of promising candidates for experimental validation. |

Mechanistic Studies of N Methyl 4 Pentylbenzamide Interactions

Investigation of Molecular Recognition and Binding Mechanisms

A thorough understanding of a compound's interactions at a molecular level is fundamental to elucidating its biological activity. For N-methyl-4-pentylbenzamide, this would involve examining the non-covalent forces that govern its binding to potential biological targets. However, specific studies detailing these interactions for this particular compound are not presently available. The following sections outline the types of interactions that would be investigated in such studies.

Hydrogen Bonding Interactions

Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and affinity of ligand-receptor binding. In the context of this compound, the amide group (-CONH-) is a key functional group capable of participating in hydrogen bonding. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The nitrogen atom could also potentially act as a hydrogen bond acceptor, depending on its chemical environment. In hypothetical binding scenarios, these groups could form hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, histidine, and the peptide backbone of a target protein. The strength and geometry of these potential hydrogen bonds would be a critical determinant of the stability of the binding complex.

Pi-Stacking and Cation-Pi Interactions

The aromatic benzene (B151609) ring in this compound provides the potential for pi-stacking and cation-pi interactions. Pi-stacking can occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, where the pi-orbitals of the rings overlap. This can result in either face-to-face or edge-to-face stacking arrangements, contributing to the binding energy. Cation-pi interactions, a strong non-covalent force, could occur if the electron-rich face of the benzene ring interacts with a positively charged group, such as the side chains of lysine (B10760008) or arginine, or a metal ion cofactor within the active site of an enzyme.

Enzymatic Interaction Mechanisms

The study of how a compound interacts with enzymes is critical to understanding its potential as a modulator of biological pathways. This involves determining the kinetics of inhibition or activation and the specific mechanism of action. For this compound, specific data on its enzymatic interactions are not available.

Enzyme Inhibition Kinetics and Mechanism of Action

Should this compound be identified as an enzyme inhibitor, detailed kinetic studies would be necessary to characterize its mechanism. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data would be analyzed using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots to determine key parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This would reveal whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

Allosteric Modulation Studies

Allosteric modulation occurs when a compound binds to a site on an enzyme distinct from the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. If this compound were to act as an allosteric modulator, studies would be designed to demonstrate its binding to a site other than the active site and to characterize the resulting changes in enzyme kinetics. This could involve techniques such as X-ray crystallography to visualize the binding site, and kinetic assays to show how the modulator affects the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).

Receptor Binding and Activation Mechanisms

No published research was identified that specifically investigates the interaction of this compound with any biological receptors. Therefore, details regarding its ligand-receptor complex formation and any subsequent conformational changes upon binding are currently uncharacterized in scientific literature.

Ligand-Receptor Complex Formation

There are no studies detailing the specific molecular interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions, between this compound and a receptor binding pocket.

Conformational Changes Upon Binding

Information regarding the structural changes in either this compound or a target receptor upon the formation of a complex is not available.

Surface Interactions and Adsorption Phenomena

No literature was found that examines the surface interaction and adsorption of this compound specifically with mesoporous silica (B1680970) materials. Consequently, the kinetics and thermodynamics of this specific interaction have not been documented.

Interaction with Mesoporous Silica Materials

There are no available studies that describe the mechanism, binding affinity, or nature of the interaction between this compound and the surface of mesoporous silica.

Elucidation of Adsorption Kinetics and Thermodynamics

As no adsorption studies have been published for this compound on mesoporous silica, there is no data available to create tables or provide a detailed analysis of its adsorption kinetics (e.g., rate constants) or thermodynamic parameters (e.g., enthalpy, entropy, and Gibbs free energy changes).

Applications and Role in Chemical Biology and Medicinal Chemistry Research Non Clinical Focus

Development as a Chemical Probe for Target Validation

A chemical probe is a small molecule that selectively interacts with a specific protein or other biomolecule, allowing researchers to study its function in a biological system. The development of N-methyl-4-pentylbenzamide as a chemical probe would involve demonstrating its specific binding to a biological target and its utility in target validation studies.

The design of this compound as a selective ligand would be predicated on its structural features. The pentyl group, being hydrophobic, could facilitate binding to hydrophobic pockets within a protein. The amide linkage provides hydrogen bonding capabilities, both as a donor (N-H) and an acceptor (C=O), which are crucial for specific interactions with amino acid residues. The N-methyl group can influence the conformational rigidity of the molecule and its metabolic stability.

Computational modeling and screening against various protein targets would be the initial steps to identify potential biomolecular partners. Subsequent synthesis of analogs with modifications to the pentyl chain (e.g., branching, introduction of unsaturation) or the aromatic ring (e.g., addition of other substituents) would be performed to enhance selectivity and affinity for a chosen target.

Once a specific biological target for this compound is identified and its selectivity is established, it could be utilized as a tool compound. The synthesis of such a tool compound would need to be efficient and scalable to provide sufficient material for biological studies. A common synthetic route would likely involve the acylation of N-methylamine with 4-pentylbenzoyl chloride.

As a tool compound, this compound could be used to modulate the activity of its target protein in cellular or in vivo models. This would enable researchers to elucidate the role of that protein in various biological pathways. For instance, if it were found to inhibit a particular kinase, it could be used to study the downstream signaling effects of that kinase.

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. If this compound were identified as a hit in a high-throughput screen, it would serve as a starting point for lead optimization.

The exploration of the structure-activity relationship (SAR) for this compound would be a critical step in its development as a lead compound. This involves systematically modifying different parts of the molecule and assessing the impact on its biological activity.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | R1 (at N) | R2 (at C4) | Target Affinity (IC50, nM) |

| NMPB-01 | -CH3 | - (CH2)4CH3 | 500 |

| NMPB-02 | -H | - (CH2)4CH3 | 1200 |

| NMPB-03 | -CH2CH3 | - (CH2)4CH3 | 800 |

| NMPB-04 | -CH3 | - (CH2)3CH3 | 750 |

| NMPB-05 | -CH3 | - (CH2)5CH3 | 450 |

| NMPB-06 | -CH3 | -c-C5H9 | 300 |

This data is purely illustrative.

From this hypothetical data, one could infer that the N-methyl group is preferred over a hydrogen or a larger ethyl group for activity. Furthermore, the length of the alkyl chain at the 4-position influences affinity, with a hexyl group (NMPB-05) showing slight improvement and a cyclopentyl group (NMPB-06) demonstrating even better affinity, suggesting a specific hydrophobic pocket in the target protein.

Scaffold hopping and bioisosteric replacements are strategies used to identify novel chemical scaffolds with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles.

For this compound, the benzamide (B126) core could be replaced with other heterocyclic scaffolds that maintain the spatial arrangement of the key interacting groups. For example, a pyridinone or a pyrimidinone ring could be explored.

Bioisosteric replacement would involve substituting specific functional groups with others that have similar physicochemical properties. The amide bond, for instance, is susceptible to hydrolysis by proteases. It could be replaced with more stable bioisosteres like a 1,2,4-oxadiazole (B8745197) or a trifluoroethylamine group to enhance metabolic stability.

Table 2: Potential Bioisosteric Replacements for the Amide Linkage in this compound

| Original Functional Group | Bioisosteric Replacement | Rationale |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics hydrogen bonding properties, metabolically more stable. |

| Amide (-CONH-) | Trifluoroethylamine (-CF2NH-) | Mimics the carbonyl group's electronegativity, reduces basicity of the amine. |

| Pentyl group | Cyclopentylmethyl group | Introduces conformational rigidity, may improve binding affinity. |

| Phenyl ring | Pyridine ring | Can alter solubility and metabolic profile, introduces potential for new interactions. |

This table presents common strategies in medicinal chemistry.

In Vitro Biological Activity Profiling and Mechanistic Characterization

A comprehensive in vitro biological activity profile of this compound would be essential to understand its potential as a research tool or a drug lead. This would involve a battery of assays to determine its potency, selectivity, and mechanism of action.

Initial screening would be conducted against a broad panel of targets to identify its primary biological activity and any potential off-target effects. If an enzymatic target is identified, detailed enzyme kinetics studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cell-based assays would then be employed to confirm its activity in a more biologically relevant context. These assays could measure downstream effects of target modulation, such as changes in gene expression, protein phosphorylation, or cell viability.

Table 3: Illustrative In Vitro Profiling Data for this compound

| Assay Type | Target/Cell Line | Result |

| Enzyme Inhibition Assay | Target X | IC50 = 500 nM |

| Enzyme Inhibition Assay | Target Y (related) | IC50 > 10,000 nM |

| Cell Proliferation Assay | Cancer Cell Line A | GI50 = 2 µM |

| Cell Proliferation Assay | Normal Cell Line B | GI50 > 50 µM |

| Mechanism of Action Study | Kinase Activity Assay | Competitive Inhibition |

This data is for illustrative purposes only.

Such a profile would indicate that this compound is a moderately potent and selective inhibitor of "Target X" with some anti-proliferative activity in a cancer cell line, warranting further investigation into its mechanism of action.

Cell-Free Enzymatic Assays

There are no publicly available studies detailing the use of this compound as an inhibitor, substrate, or modulator in cell-free enzymatic assays. The scientific community has not reported its activity against any specific enzyme targets.

Cell-Based Assays for Target Engagement (excluding clinical endpoints)

Information regarding the ability of this compound to enter cells and interact with specific protein targets is not available. There are no published reports on its use in techniques such as cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) to confirm target engagement in a cellular context.

Mechanisms of Cellular Response (e.g., pathway modulation, non-cytotoxic effects)

Due to the lack of target identification and cell-based studies, the mechanism of action of this compound remains unknown. There is no data on its effects on cellular signaling pathways or any other non-cytotoxic cellular responses.

Rational Design of Derivatives for Enhanced Selectivity

Ligand Efficiency and Lipophilic Efficiency Optimization

Without any data on the biological activity of this compound, key metrics used in drug discovery such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) cannot be calculated or discussed. These parameters are essential for optimizing lead compounds, but require initial bioactivity data which is currently absent for this compound.

Strategies for Mitigating Off-Target Interactions

As there are no known primary targets or off-target interactions for this compound, a discussion on strategies to mitigate such effects is not applicable. The process of identifying and reducing off-target activities is a crucial part of drug development that would necessitate initial screening and profiling, which has not been reported for this compound.

No Research Found for this compound in Materials Science and Supramolecular Chemistry

Following a comprehensive search of scientific literature and databases, no research articles, patents, or scholarly publications were identified that specifically investigate the chemical compound This compound within the fields of materials science and supramolecular chemistry.

The requested article, which was to be structured around detailed research findings on this particular compound, cannot be generated due to the absence of available data on its:

Integration into Functional Materials: There is no information regarding its self-assembly properties, organization, or its incorporation into polymers and composites.

Host-Guest Chemistry Applications: No studies were found that explore its use in molecular recognition within supramolecular systems or in the development of molecular sensors and switches.

Surface Modification and Adsorption Studies: There is a lack of research on the use of this compound for surface modification or in adsorption studies.

While information is available for structurally related benzamide compounds, the strict requirement to focus solely on this compound prevents the inclusion of any such related data. The search results were limited to chemical supplier listings and general information on different, though similarly named, molecules.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the materials science and supramolecular chemistry research involving this compound as per the provided outline and instructions.

Materials Science and Supramolecular Chemistry Research Involving N Methyl 4 Pentylbenzamide

Surface Modification and Adsorption Studies

Thin Film Formation and Characterization

The formation of thin films from molecular compounds like N-methyl-4-pentylbenzamide is intrinsically linked to the molecule's structural characteristics, including its polarity, molecular weight, and capacity for intermolecular interactions. The presence of both a polar amide group and nonpolar alkyl chains (methyl and pentyl) imparts an amphiphilic character to the molecule, which would significantly influence its self-assembly behavior during thin film deposition.

Techniques such as spin coating, dip coating, or vapor deposition could be employed to create thin films of this compound. The resulting film's morphology and properties would be highly dependent on the deposition parameters, such as solvent choice, concentration, substrate temperature, and deposition rate.

Hypothetical Characterization Data:

Based on studies of similar long-chain N-alkyl amides, it can be postulated that thin films of this compound would exhibit a semi-crystalline nature. The interplay between hydrogen bonding from the amide groups and van der Waals forces from the alkyl chains would likely lead to ordered domains within the film.

Characterization of these hypothetical films would involve a suite of analytical techniques to probe their structural, morphological, and optical properties.

| Characterization Technique | Anticipated Observations for this compound Thin Film |

| X-ray Diffraction (XRD) | Peaks indicating crystalline or semi-crystalline ordering, potentially revealing information about the packing of the molecules. The d-spacing would be influenced by the length of the pentyl chain. |

| Atomic Force Microscopy (AFM) | Visualization of the film's surface topography, including grain size, roughness, and the presence of any self-assembled nanostructures. The morphology would be sensitive to annealing conditions. |

| Scanning Electron Microscopy (SEM) | Imaging of the film's surface at a larger scale to identify any defects, cracks, or large-scale ordering. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the chemical integrity of the compound within the film. Shifts in the amide I and II bands could provide insights into the extent and nature of hydrogen bonding. |

| UV-Visible Spectroscopy | Analysis of the film's optical properties, including its transparency and absorption characteristics. The benzamide (B126) chromophore would be the primary contributor to the UV absorption spectrum. |

Interfacial Phenomena and Surface Energetics

The behavior of this compound at interfaces is governed by the balance between its hydrophilic amide head and its hydrophobic alkyl tails. This amphiphilicity suggests that the molecule would exhibit surface activity, preferentially adsorbing at liquid-air, liquid-liquid, or solid-liquid interfaces.

The surface energy of a solid substrate coated with a thin film of this compound would be significantly altered. The orientation of the molecules at the surface—with the nonpolar pentyl and methyl groups likely exposed at the air interface—would result in a lower surface energy compared to a more polar substrate.

Predicted Interfacial Properties:

To quantify the surface energetics, contact angle measurements with various probe liquids of known surface tensions would be necessary. From these measurements, the surface free energy of the this compound film could be calculated.

| Probe Liquid | Expected Contact Angle on this compound Film | Inferred Surface Interaction |

| Water (High Polarity) | High contact angle (>90°) | Hydrophobic surface, indicating the outward orientation of the pentyl chains. |

| Diiodomethane (High Dispersive Component) | Low contact angle | Significant dispersive interactions with the alkyl chains. |

| Formamide (Polar) | Intermediate contact angle | A balance of interactions with the exposed alkyl groups and underlying amide functionalities. |

The critical micelle concentration (CMC) in aqueous solutions is another important parameter for surface-active molecules. While no data exists for this compound, related long-chain N-alkyl compounds suggest it would form micelles in water above a certain concentration, driven by the hydrophobic effect of the pentyl chain.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design